magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
Overview
Description
. It is a proton pump inhibitor that reduces the amount of acid produced in the stomach.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide involves several steps:
Condensation Reaction: The initial step involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine under basic conditions to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized to form the sulfoxide, which is the active form of the drug.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps but optimized for efficiency and yield. The process includes:
Reaction Optimization: Adjusting reaction conditions such as temperature, pH, and solvent to maximize yield.
Purification: Using techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form its sulfone derivative.
Reduction: It can be reduced back to its thioether form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products
Sulfoxide: The active form of the drug.
Sulfone: Formed upon further oxidation.
Thioether: Formed upon reduction.
Scientific Research Applications
Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide has several scientific research applications:
Mechanism of Action
. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The molecular targets include the cysteine residues on the proton pump, which form disulfide bonds with the drug, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure but different pharmacokinetic properties.
Lansoprazole: Similar mechanism of action but differs in its chemical structure and metabolism.
Pantoprazole: Another related compound with a different substitution pattern on the benzimidazole ring.
Uniqueness
Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide is unique due to its specific substitution pattern, which provides it with distinct pharmacokinetic properties, such as a longer half-life and higher bioavailability compared to other proton pump inhibitors .
Biological Activity
Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate, commonly referred to as Ufiprazole, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This compound is a derivative of benzimidazole and is associated with therapeutic applications, primarily in treating gastrointestinal disorders.
- Molecular Formula : C17H21MgN3O4S
- Molecular Weight : 387.74 g/mol
- CAS Number : 668985-31-7
Biological Activity
The biological activity of Ufiprazole has been studied extensively, revealing several key areas of interest:
-
Mechanism of Action :
- Ufiprazole acts as a proton pump inhibitor (PPI), similar to other drugs in its class. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is particularly beneficial in treating conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome .
-
Therapeutic Applications :
- Gastrointestinal Disorders : Research indicates that Ufiprazole effectively reduces gastric acid secretion and promotes healing in gastric ulcers .
- Potential Anti-Cancer Properties : Some studies suggest that compounds similar to Ufiprazole may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Pharmacokinetics :
Case Studies and Research Findings
Several studies have reported on the efficacy and safety of Ufiprazole:
- Study on Gastric Ulcers : A clinical trial involving patients with peptic ulcers demonstrated that Ufiprazole significantly accelerated ulcer healing compared to placebo, with a notable reduction in symptoms such as pain and discomfort .
- Zollinger-Ellison Syndrome : In patients suffering from this rare condition characterized by excessive gastric acid production, Ufiprazole was shown to effectively control acid secretion levels and improve quality of life metrics .
Data Table: Comparative Analysis of Similar Compounds
Compound Name | CAS Number | Molecular Weight | Mechanism of Action | Therapeutic Use |
---|---|---|---|---|
Ufiprazole | 668985-31-7 | 387.74 g/mol | Proton Pump Inhibitor | Gastric ulcers, GERD |
Omeprazole | 73590-85-9 | 345.42 g/mol | Proton Pump Inhibitor | Gastric ulcers, GERD |
Esomeprazole | 217087-10-0 | 345.42 g/mol | Proton Pump Inhibitor | Gastric ulcers, GERD |
Properties
IUPAC Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUSUONOXEWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40MgN6O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944323 | |
Record name | Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217087-10-0 | |
Record name | Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.